{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(4-nitrophenyl)methanone
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Overview
Description
{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(4-NITROPHENYL)METHANONE is a complex organic compound that features a combination of carbazole, piperazine, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(4-NITROPHENYL)METHANONE typically involves multiple steps. One common route starts with the preparation of 9-ethyl-9H-carbazole, which is then functionalized to introduce the piperazine and nitrophenyl groups.
Preparation of 9-ethyl-9H-carbazole: This can be achieved by reacting carbazole with bromoethane in the presence of potassium hydroxide.
Functionalization: The 9-ethyl-9H-carbazole is then treated with phosphorus oxychloride and N,N-dimethylformamide under reflux to form 9-ethyl-9H-carbazol-3-carbaldehyde.
Formation of the final compound: The 9-ethyl-9H-carbazol-3-carbaldehyde is reacted with piperazine and 4-nitrobenzoyl chloride under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(4-NITROPHENYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized using agents like manganese dioxide.
Reduction: The nitrophenyl group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Manganese dioxide in acetone at room temperature.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Various electrophiles under basic conditions.
Major Products
Oxidation: Formation of oxidized carbazole derivatives.
Reduction: Conversion of the nitrophenyl group to an amine.
Substitution: Introduction of various substituents on the piperazine ring.
Scientific Research Applications
{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(4-NITROPHENYL)METHANONE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs due to its potential biological activities.
Materials Science: The compound can be used in the synthesis of novel materials with unique optical and electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of {4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(4-NITROPHENYL)METHANONE involves its interaction with various molecular targets. The carbazole moiety can intercalate with DNA, while the piperazine ring can interact with various receptors. The nitrophenyl group can undergo reduction to form reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine
- (9-Ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester
Uniqueness
{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(4-NITROPHENYL)METHANONE is unique due to the combination of carbazole, piperazine, and nitrophenyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable scaffold for various applications.
Properties
Molecular Formula |
C26H26N4O3 |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C26H26N4O3/c1-2-29-24-6-4-3-5-22(24)23-17-19(7-12-25(23)29)18-27-13-15-28(16-14-27)26(31)20-8-10-21(11-9-20)30(32)33/h3-12,17H,2,13-16,18H2,1H3 |
InChI Key |
QVHAAVSXVQKDOH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C51 |
Origin of Product |
United States |
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